molecular formula C22H18N4O3S B11013665 Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11013665
M. Wt: 418.5 g/mol
InChI Key: WCJQIUXVWNINGR-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a quinoline moiety, a thiazole ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo oxidation reactions, particularly at the quinoline and thiazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester functional group. Reagents such as sodium methoxide or ammonia can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, ammonia, methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline and thiazole rings.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]propanoate: Similar structure but with a propanoate ester group instead of an acetate group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl [2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]butanoate: Similar structure but with a butanoate ester group instead of an acetate group.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their ester groups.

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H18N4O3S/c1-2-29-20(27)10-15-13-30-22(24-15)26-21(28)17-11-19(14-6-5-9-23-12-14)25-18-8-4-3-7-16(17)18/h3-9,11-13H,2,10H2,1H3,(H,24,26,28)

InChI Key

WCJQIUXVWNINGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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